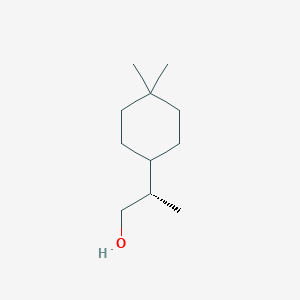
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is an organic compound that belongs to the family of alcohols. DMCP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol acts as a chiral auxiliary in various chemical reactions. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can also act as a ligand in asymmetric catalysis, which can lead to the formation of chiral compounds with high enantiomeric purity.
Biochemical and Physiological Effects:
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has low toxicity and is relatively safe to handle. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has also been shown to have low solubility in water, which can limit its applications in aqueous environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a chiral building block for the synthesis of various pharmaceuticals and natural products. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can also be used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds. However, (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has some limitations for lab experiments. It has low solubility in water, which can limit its applications in aqueous environments. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for further research on (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol. One possible direction is the development of new synthetic methods for (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol that are more efficient and cost-effective. Another direction is the exploration of new applications for (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in various fields, such as materials science and drug discovery. Finally, the biochemical and physiological effects of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol should be further studied to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, or (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, is an organic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been used as a chiral building block for the synthesis of various pharmaceuticals and natural products, and as a ligand in asymmetric catalysis. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has low toxicity and is relatively safe to handle, but it has low solubility in water and is relatively expensive. Future research on (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol should focus on developing new synthetic methods, exploring new applications, and studying its biochemical and physiological effects.
Métodos De Síntesis
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,4-dimethylcyclohexanone with sodium borohydride to form 4,4-dimethylcyclohexanol. The second step involves the oxidation of 4,4-dimethylcyclohexanol with potassium permanganate to form (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol. The synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been used as a chiral building block for the synthesis of various pharmaceuticals and natural products. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has also been used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds.
Propiedades
IUPAC Name |
(2S)-2-(4,4-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZIKZXFYYYQK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2811771.png)

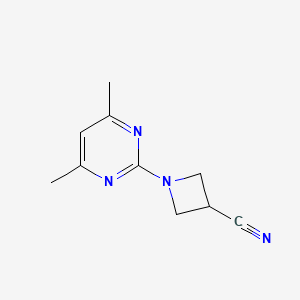
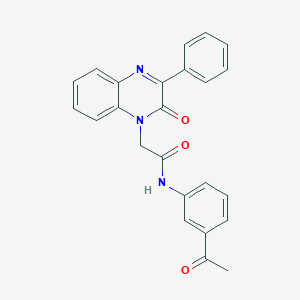
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)
![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)
![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)
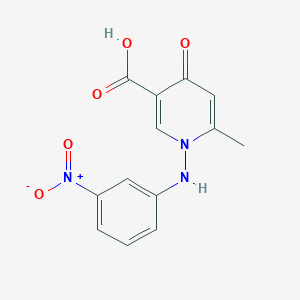
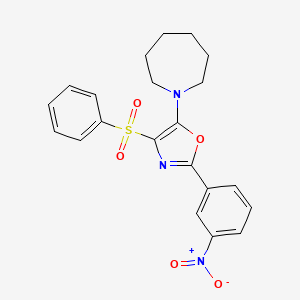
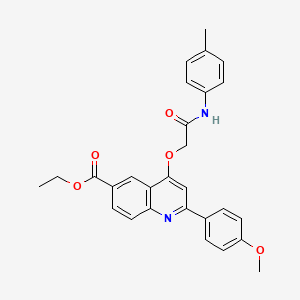
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811791.png)